GPR151 Agonist Screening: Target Engagement Orthogonal to Carbonic Anhydrase Inhibition
While the broader anthraquinone-sulfonamide class is primarily pursued as carbonic anhydrase inhibitors, CAS 670255-61-5 was specifically screened as a potential activator of the orphan G-protein coupled receptor GPR151 in a cell-based high-throughput assay by The Scripps Research Institute Molecular Screening Center . This represents a functionally orthogonal mechanism of action. In contrast, leading anthraquinone-benzenesulfonamide derivatives from the Wu et al. (2024) series were profiled against hCA II and hCA IX, with no reported GPR151 activity, highlighting a differentiated biological fingerprint [1].
| Evidence Dimension | Primary biological target engagement |
|---|---|
| Target Compound Data | Activity profile recorded in GPR151 cell-based agonist primary screen (PubChem AID 1508602) |
| Comparator Or Baseline | Anthraquinone-benzenesulfonamide series (e.g., compound 5j) profiled against hCA II (Ki = 8.7 nM) and hCA IX (Ki = 12.4 nM) |
| Quantified Difference | Qualitatively distinct: GPCR agonism vs carbonic anhydrase inhibition; quantitative affinity data remain in screening repositories |
| Conditions | Cell-based luminescence assay (GPR151_PHUNTER_AG_LUMI_1536); in vitro hCA stopped-flow CO2 hydration assay |
Why This Matters
Procurement for GPCR-targeted phenotypic screening or orphan receptor deorphanization programs requires a compound with documented GPR151 engagement, which this specific methyl ester analog uniquely provides among anthraquinone-sulfonamides.
- [1] Wu S, Zhou X, Li F, Sun W, Zheng Q, Liang D. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity. Int J Mol Sci. 2024;25(6):3348. View Source
